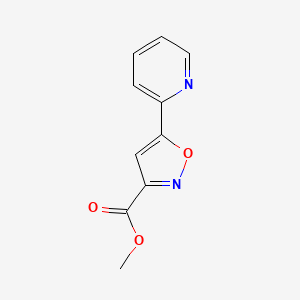

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

CAS No.: 1375064-64-4

Cat. No.: VC3852537

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375064-64-4 |

|---|---|

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | phenyl(quinolin-3-yl)methanol |

| Standard InChI | InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H |

| Standard InChI Key | XMNFKVLKFQTJCA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate consists of a five-membered isoxazole ring (containing adjacent nitrogen and oxygen atoms) substituted at the 5-position with a pyridyl group and at the 3-position with a methyl ester (Figure 1). Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | Methyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate |

| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=N2 |

| LogP | 1.52 |

| PSA (Polar Surface Area) | 65.22 Ų |

The pyridine ring contributes aromaticity and basicity, while the ester group enhances solubility in organic solvents .

Spectral Characterization

-

NMR: -NMR displays signals for the pyridyl protons (δ 7.2–8.5 ppm), isoxazole protons (δ 6.5–7.0 ppm), and the methyl ester (δ 3.8 ppm) .

-

IR: Stretching vibrations at 1720 cm (C=O ester) and 1600 cm (C=N isoxazole) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via cyclization and functionalization strategies:

Mo(CO)6_66-Mediated Ring Expansion

Molybdenum hexacarbonyl facilitates the transformation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. This method yields 45–70% product under mild conditions (60–70°C, acetonitrile/water) .

Condensation of Pyridine Derivatives

Reaction of 2-pyridyl aldehydes with hydroxylamine and methyl acetoacetate forms the isoxazole ring. Optimization with KCO in MeCN achieves cyclization at room temperature .

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Mo(CO)-mediated | 45–70% | 60–70°C, wet MeCN | High regioselectivity |

| Aldehyde condensation | 50–65% | RT, KCO | Scalability |

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .

-

Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions to 5-(2-pyridyl)isoxazole-3-carboxylic acid .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis with NaOH/EtOH to yield 5-(2-pyridyl)isoxazole-3-carboxylic acid, a precursor for amide couplings .

Electrophilic Substitution

The pyridyl nitrogen directs electrophilic attacks to the 3-position of the isoxazole, enabling halogenation and nitration.

Catalytic Applications

Pd-catalyzed cross-coupling reactions (Suzuki, Heck) modify the pyridyl ring, introducing aryl or alkenyl groups for drug discovery .

Biological Activities and Applications

Antimicrobial Properties

Structural analogs with chloro or nitro substituents show MIC values of 4–16 µg/mL against E. coli and S. aureus .

Agricultural Uses

As a scaffold for herbicides, it disrupts plant acetolactate synthase (ALS), though specific data for this compound remain proprietary .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume